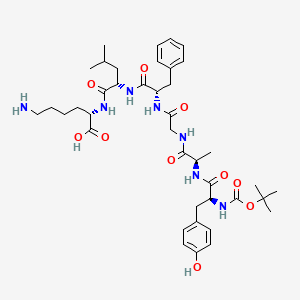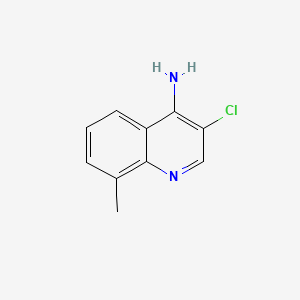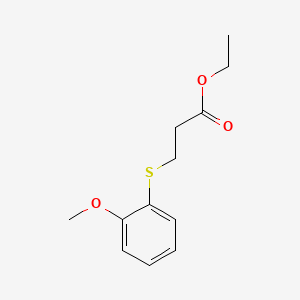
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys (Boc-Tyr-D-Ala-Leu-Enk-Lys) is an opioid peptide that has been studied for its potential uses in research and medicine. It is a modified form of the endogenous opioid peptide Leu-Enkephalin, and is composed of five amino acids: Boc-Tyr-D-Ala-Leu-Enk-Lys. This opioid peptide has been studied for its potential uses in research and medicine, including its ability to modulate pain, regulate the immune system, and serve as a potential therapeutic for a variety of diseases.
Scientific Research Applications
The peptide (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys is part of a broader category of compounds explored in the field of peptide chemistry, with significant implications in understanding the structure-activity relationships of hormone analogs and the development of novel opioid receptor agonists and antagonists. These peptides have been critical in studying opioid receptors' role in pain modulation, addiction, and other physiological processes.
Advancements in Peptide Chemistry
The synthesis and study of peptides, including enkephalin analogs, have provided insights into the active centers of various hormones, notably alpha- and beta-melanocyte-stimulating hormones. The use of D-amino acids in these syntheses has led to the development of antagonists that have furthered our understanding of hormone activity at the molecular level. Notable achievements include the synthesis of beta-MSH and its fragments, revealing that the C-terminal pentadecapeptide of beta-MSH exhibits higher MSH activity than the parent hormone, posing questions about the N-terminal tripeptide's role (Okada, 2009).
Opioid Receptors and Antagonists
Research into endogenous ligands for opiate receptors, notably the pentapeptides Met- and Leu-enkephalin, has demonstrated their significance in understanding pain regulation and addiction. Attempts to protect enkephalins from rapid degradation have led to the development of longer-acting and more potent analogs, enhancing receptor binding affinity and indicating a path forward in drug development for pain management and addiction treatment (Ananth, Nair, & Rastogi, 1982).
Enkephalin Analogs and Biological Evaluation
Biphalin, an opioid octapeptide with a dimeric structure derived from enkephalins, showcases enhanced antinociceptive activity and suggests a cooperative binding to μ and δ opioid receptors. This highlights the potential for novel biological profiles in pain management, with significant implications for understanding the mechanism of action of enkephalin analogs like (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys (Feliciani et al., 2012).
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55)/t25-,29+,30+,31+,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSTRDQLTUBMY-OUXOSDSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride](/img/structure/B596942.png)

![8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B596946.png)


![2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B596953.png)

![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)

